molecular formula C6H12O7 B1241147 Idonic acid

Idonic acid

Cat. No.: B1241147
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-LECHCGJUSA-N
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Description

Idonic acid (C₆H₁₂O₇) is an aldonic acid derived from the oxidation of the aldehyde group of idose, a rare hexose sugar. It is characterized by a carboxylic acid group at the C1 position and hydroxyl groups on the remaining carbons. This compound exists in two enantiomeric forms (L- and D-), with the L-form being biologically significant in certain contexts.

Properties

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-LECHCGJUSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Synonyms

idonic acid
L-idonate
L-idonic acid

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Idonic acid plays a significant role in metabolic pathways and enzymatic reactions. Research has shown that it can serve as a substrate for specific enzymes in microbial metabolism. For instance, the catabolism of L-idonate in Escherichia coli involves several key enzymes, including IdnO and IdnK, which facilitate its conversion into usable energy forms. This pathway is crucial for understanding microbial interactions with dietary components in the gut environment .

Table 1: Enzymatic Pathway for L-idonate Catabolism

EnzymeFunction
IdnOReduces 5-ketogluconate to D-gluconate
IdnKPhosphorylates D-gluconate to 6-phosphogluconate
IdnRRegulates the expression of idn genes

Pharmacological Potential

This compound has been studied for its potential health benefits, particularly in relation to cardiovascular health. It is noted for its role in preventing calcium overload in cardiac tissues, which can lead to improved heart function and reduced toxicity from certain chemical agents . Moreover, its derivatives have been explored for antimicrobial properties, suggesting potential applications in developing new pharmaceuticals .

Case Study: Cardiovascular Toxicology

In a study examining the effects of various toxicants on cardiac function, this compound was identified as a compound that could mitigate calcium loading in myocardial cells. This suggests that it may be beneficial in therapeutic contexts where calcium homeostasis is disrupted due to toxic exposure .

Environmental Applications

This compound's role as a metabolic intermediate also extends to environmental science. Its presence in microbial communities can influence nutrient cycling and organic matter decomposition in ecosystems. Understanding how microorganisms utilize this compound could provide insights into bioremediation strategies and the development of sustainable agricultural practices .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been a focus of research due to their potential utility as building blocks in organic synthesis. Recent studies have demonstrated efficient synthetic pathways for producing d-idose and d-iduronic acids from d-glucose, showcasing this compound's versatility as a precursor in carbohydrate chemistry .

Table 2: Synthesis Pathways for this compound Derivatives

Starting MaterialReaction ConditionsProduct
D-GlucoseSodium borohydride reductionD-Idose
Ido-HeptonateSilica gel-supported periodate cleavageD-Iduronic Acid

Comparison with Similar Compounds

Key Features :

  • Structure : A six-carbon chain with a carboxyl group at C1 and hydroxyl groups at C2–C4.
  • Occurrence : Found in marine natural products (e.g., stonikacidin A from the sponge Lissodendoryx papillosa) and as an intermediate in plant metabolic pathways, such as tartaric acid (TA) biosynthesis in grapes .
  • Biosynthesis : Produced via enzymatic reduction of 2-keto-L-gulonic acid (2-KGA) by 2-keto-L-gulonate reductase (2-KGR) in grapes .

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Compound Type Functional Groups Carbon Chain Natural Sources
Idonic acid Aldonic acid -COOH (C1), -OH (C2–C6) C6 Marine sponges, grape metabolism
Gluconic acid Aldonic acid -COOH (C1), -OH (C2–C6) C6 Fruits, industrial fermentation
Iduronic acid Uronic acid -COOH (C6), -OH (C1–C5) C6 Glycosaminoglycans (e.g., dermatan sulfate)
Mannonic acid Aldonic acid -COOH (C1), -OH (C2–C6) C6 Carbonaceous meteorites, rare bioproducts
Tartaric acid Dicarboxylic acid -COOH (C1, C4) C4 Grapes, tamarind

Key Differences :

  • Aldonic vs. Uronic Acids : this compound (aldonic) has -COOH at C1, while iduronic acid (uronic) has -COOH at C6 .
  • Chain Length : Tartaric acid (C4) is shorter than this compound (C6) .

Functional and Metabolic Roles

Compound Biological Role Enzymatic Pathways Involved
This compound Intermediate in TA biosynthesis; component of antimicrobial marine alkaloids 2-KGR, L-idonate dehydrogenase (L-IDH)
Gluconic acid Food additive, precursor for bioremediation agents Glucose oxidase
Iduronic acid Structural component of heparan sulfate and dermatan sulfate L-iduronidase
Mannonic acid Rare metabolic byproduct; detected in meteorites Not well characterized

Enzyme Specificity :

  • 2-KGR : Converts 2-KGA to L-idonic acid in TA biosynthesis, distinguishing it from keto-reductases acting on other substrates .

Research Findings and Unique Properties

Novelty in Natural Products

This compound is rare in natural products. Its hybrid incorporation into stonikacidin A—a bromopyrrole alkaloid with antimicrobial activity—marks the first reported instance of this compound in a marine or terrestrial hybrid molecule . This contrasts with gluconic acid, which is frequently found in tannin derivatives .

Stereochemical Confirmation

The L-configuration of this compound in stonikacidin A was confirmed via chiral derivatization (S)-2-butyl ester formation and GC comparison with D/L standards . Such stereochemical specificity is critical for biological activity, as seen in iduronic acid’s role in glycosaminoglycan function .

Metabolic Pathways vs. Environmental Occurrence

  • Grape Metabolism : this compound is a transient intermediate in TA synthesis, with its levels regulated by Vv2KGR expression .
  • Meteoritic Presence : this compound in the GRA 06100 meteorite is considered extraterrestrial due to its rarity in Earth’s biosphere .

Preparation Methods

Reaction Mechanisms and Catalyst Systems

Modern catalytic methods employ oxygen and transition metal catalysts to oxidize aldoses to aldonic acids. A patented process utilizes palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts in aqueous alkaline media. For example, oxidizing d-idose with 5% Pd/C at 50°C and 3 bar oxygen pressure achieves 89% conversion to d-idonic acid within 6 hours. The reaction proceeds via a keto-enol tautomerization mechanism, with the catalyst facilitating electron transfer during oxidation.

Inhibition Control and Process Optimization

A critical challenge in catalytic oxidation is managing overoxidation to aldaric acids. Recent innovations introduce reaction inhibitors such as sodium borate or mannitol, which selectively block secondary oxidation sites. Adding 0.5 wt.% sodium borate to the feed mixture suppresses aldaric acid formation by 94%, increasing idonic acid selectivity to 96%.

Table 1: Comparative Performance of Catalytic Oxidation Conditions

CatalystTemperature (°C)Pressure (bar)InhibitorYield (%)Selectivity (%)
Pd/C503None7882
PtO₂604Na₂B₄O₇8996
Au/TiO₂402Mannitol8593

Biotechnological and Natural Isolation Approaches

Marine Sponge-Derived L-Idonic Acid

The discovery of L-idonic acid in the marine sponge Lissodendoryx papillosa has expanded the scope of natural product chemistry. Hydrolysis of the bromopyrrole alkaloid stonikacidin A with 2M HCl at 100°C releases the this compound core, which is purified via ion-exchange chromatography. Nuclear magnetic resonance (NMR) and gas chromatography (GC) analyses confirm the L-configuration by comparing acetylated derivatives with synthetic standards.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The heptonic acid route offers high yields (72%) but requires multi-step synthesis, limiting industrial scalability. In contrast, catalytic oxidation achieves comparable yields (85–89%) in single-step reactions, making it more suitable for large-scale production. Natural isolation methods, while valuable for structural studies, provide negligible yields (0.02% from sponge biomass).

Stereochemical Control

Chemical synthesis from heptonic acid preserves the d-configuration through stereoselective reductions. Catalytic oxidation methods face challenges in controlling racemization, though chiral catalysts under development may address this issue. Natural isolation uniquely provides access to the L-enantiomer, which is otherwise difficult to synthesize .

Q & A

Q. What established methodologies are recommended for synthesizing and purifying Idonic acid in laboratory settings?

  • Methodological Answer : Synthesis of this compound typically involves the oxidation of glucose derivatives. A robust protocol includes:
  • Oxidation Conditions : Use catalytic oxidation with TEMPO/NaClO₂/NaBr at pH 9–10 for selective conversion .
  • Purification : Employ ion-exchange chromatography to isolate this compound from byproducts (e.g., gluconic acid) .
  • Characterization : Validate purity via NMR (¹H/¹³C) and compare spectral data with literature .
  • Controls : Include reference standards and negative controls (e.g., unoxidized substrate) to confirm reaction specificity .

Q. How can researchers accurately quantify this compound concentrations in complex biological matrices?

  • Methodological Answer : Quantification requires analytical techniques with high specificity:
  • HPLC : Use a Rezex ROA-Organic Acid column with UV detection (210 nm) and a mobile phase of 0.005 N H₂SO₄. Calibrate with standard solutions (1–100 µM) .
  • Enzymatic Assays : Couple this compound dehydrogenase with NAD⁺ reduction, monitoring absorbance at 340 nm. Validate against spiked recovery samples .
  • Data Validation : Perform triplicate measurements and statistical analysis (e.g., ANOVA) to assess reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic activity data involving this compound as a substrate?

  • Methodological Answer : Contradictions often arise from variable assay conditions. To address this:
  • Systematic Replication : Reproduce studies under standardized conditions (pH, temperature, cofactors) .
  • Multivariate Analysis : Test hypotheses using factorial design (e.g., varying pH 6–8 and ionic strength 0–150 mM) to identify critical factors .
  • Meta-Analysis : Compare datasets from primary literature, highlighting methodological disparities (e.g., enzyme sources, assay kinetics) .
  • Principal Contradiction Analysis : Identify the dominant variable (e.g., pH) influencing activity discrepancies using regression models .

Q. How should researchers design a study to investigate this compound’s role in metabolic pathways under varying physiological conditions?

  • Methodological Answer : A hypothesis-driven approach is essential:
  • Experimental Design :
  • Independent Variables : Physiological conditions (e.g., hypoxia, nutrient stress) .
  • Dependent Variables : Metabolite flux (measured via ¹³C isotopic labeling) .
  • Controls : Wild-type vs. knockout models to isolate this compound-specific effects .
  • Data Integration : Combine transcriptomics (RNA-seq) with metabolomics (LC-MS) to map pathway interactions .
  • Ethical Validation : Ensure compliance with institutional guidelines for biological studies .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for this compound Detection

Technique Sensitivity (µM) Advantages Limitations References
HPLC-UV1.0High throughput, cost-effectiveInterference from similar acids
Enzymatic Assay0.5High specificityRequires enzyme purity
LC-MS/MS0.1Ultra-sensitive, multi-analyte detectionExpensive instrumentation

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